
(2S)-2-ammonio-4-(methylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-ammonio-4-(methylsulfanyl)butanoate, also known as methionine sulfoximine (MSO), is a naturally occurring amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the regulation of glutamate and glutamine metabolism in the brain.
Applications De Recherche Scientifique
Electrolyte- and pH-Responsive Polymers
(2S)-2-ammonio-4-(methylsulfanyl)butanoate has been used in the synthesis of electrolyte- and pH-responsive polymers. For instance, Kathmann et al. (1997) synthesized amphoteric copolymers by free radical polymerization, utilizing this compound to create materials with complex solubility behaviors that vary with copolymer composition, pH, and the concentration and nature of added electrolytes. These polymers have potential applications in various fields such as drug delivery systems, tissue engineering, and responsive coatings (Kathmann, White, & McCormick, 1997).
Formation of Thietanium Ion
Research by Jolivette et al. (1998) explored the formation of a thietanium ion from 2-chloro-4-(methylthio)butanoic acid, which is closely related to (2S)-2-ammonio-4-(methylsulfanyl)butanoate. This study is significant for understanding the mutagenicity and potential carcinogenic properties of certain compounds isolated from fish preserved with salt and nitrite (Jolivette, Kende, & Anders, 1998).
Research in Organic Synthesis
In the field of organic synthesis, derivatives of (2S)-2-ammonio-4-(methylsulfanyl)butanoate have been studied for their potential in creating new molecules. Paiva (2011) conducted research on the diastereoselectivity of the addition of nucleophiles to the carbonyl group of β-ketosulfóxidos, which are related to (2S)-2-ammonio-4-(methylsulfanyl)butanoate. This research provides insights into stereoselective synthesis processes, crucial for the development of pharmaceuticals and other fine chemicals (Paiva, 2011).
Antimicrobial Activity
Tatar et al. (2016) investigated acylhydrazones derived from (2S)-2-ammonio-4-(methylsulfanyl)butanoate for their potential antimicrobial activity. This research contributes to the search for new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Tatar, Şenkardeş, Sellitepe, Küçükgüzel, Karaoglu, Bozdeveci, Clercq, Pannecouque, Hadda, & Küçükgüzel, 2016).
Propriétés
Numéro CAS |
128488-79-9 |
|---|---|
Nom du produit |
(2S)-2-ammonio-4-(methylsulfanyl)butanoate |
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
(2S)-2-azaniumyl-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
FFEARJCKVFRZRR-BYPYZUCNSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)[O-])[NH3+] |
SMILES |
CSCCC(C(=O)[O-])[NH3+] |
SMILES canonique |
CSCCC(C(=O)[O-])[NH3+] |
Point d'ébullition |
sublimes at 367° F (NTP, 1992) 181 °C (decomposes) |
Color/Form |
Minute hexagonal plates from dilute alcohol Colorless or white, lustrous plates or as white, crystalline powde |
Densité |
1.178 at 68 °F (NTP, 1992) |
melting_point |
536 to 540 °F decomposes 541.4-543.2° F (NTP, 1992) 283 dec °C 280-282 °C (decomposes, sealed capillary) 284°C |
Autres numéros CAS |
63-68-3 3654-96-4 58576-49-1 |
Description physique |
Minute hexagonal plates from dilute alcohol. (NTP, 1992) Solid |
Solubilité |
Soluble (NTP, 1992) 56600 mg/L (at 25 °C) Soluble in water but the crystals are somewhat water-repellant at first Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone Slightly soluble in acetic acid In water, 56.6 g/L at 25 °C 56.6 mg/mL |
Synonymes |
L-Isomer Methionine L-Methionine Liquimeth Methionine Methionine, L Isomer Methionine, L-Isomer Pedameth |
Pression de vapeur |
8.14X10-8 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide](/img/structure/B173401.png)
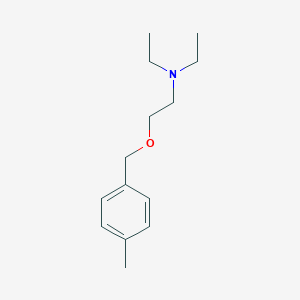
![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)

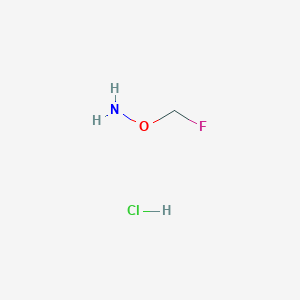
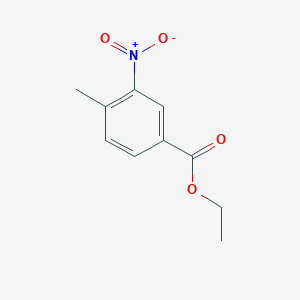

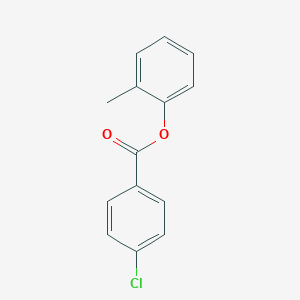


![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)
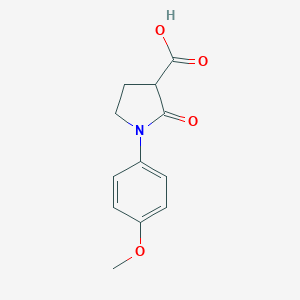
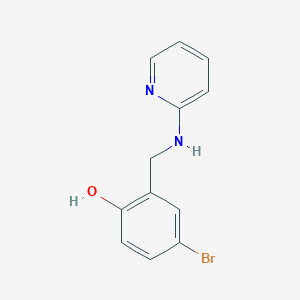
![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)